Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)-
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Overview
Description
Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two bis-(2-chloroethyl)amino groups attached to a urea backbone. It is often studied for its potential use in therapeutic applications due to its ability to interact with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- typically involves the reaction of urea with bis-(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethyl sulfoxide or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- include nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from reactions involving Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted urea derivatives .
Scientific Research Applications
Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, including DNA and proteins.
Mechanism of Action
The mechanism of action of Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- involves its ability to form covalent bonds with biological molecules. The chloroethyl groups can react with nucleophilic sites on DNA and proteins, leading to the formation of cross-links. These cross-links can disrupt the normal function of these molecules, leading to cell death. This mechanism is particularly relevant in its potential use as an antitumor agent .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis-(2-Chloroethyl)urea: This compound is similar in structure but lacks the bis-(2-chloroethyl)amino groups attached to the urea backbone.
Bis(2-chloroethyl)amine: Another related compound, which is used in the synthesis of various chemical products.
Uniqueness
Its ability to form cross-links with DNA and proteins sets it apart from other similar compounds .
Properties
CAS No. |
58050-48-9 |
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Molecular Formula |
C11H22Cl4N4O |
Molecular Weight |
368.1 g/mol |
IUPAC Name |
1,3-bis[bis(2-chloroethyl)aminomethyl]urea |
InChI |
InChI=1S/C11H22Cl4N4O/c12-1-5-18(6-2-13)9-16-11(20)17-10-19(7-3-14)8-4-15/h1-10H2,(H2,16,17,20) |
InChI Key |
ZTTBHWVBDNKWTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)CNC(=O)NCN(CCCl)CCCl |
Origin of Product |
United States |
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